N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine
Overview
Description
“N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine” is a chemical compound with the molecular formula C13H19N3O2 . It has a molecular weight of 249.31 g/mol .
Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine” consists of a piperidine ring substituted with a dimethylamino group and a 4-nitrophenyl group .Physical And Chemical Properties Analysis
The boiling point of “N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine” is predicted to be 399.4±37.0 °C . The compound should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
Nonlinear Optical Materials
This compound has been studied for its potential in the field of nonlinear optics (NLO) . NLO materials are crucial for various applications such as optical switching, data storage, and frequency doubling. The nitro group attached to the phenyl ring in this compound acts as an electron acceptor, while the dimethylamine group serves as an electron donor, creating a push-pull electronic system that can enhance NLO properties .
Pharmaceutical Drug Development
Piperidine derivatives, including N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine , are present in many pharmaceuticals. They play a significant role in the development of new drugs due to their versatile pharmacophore which can interact with various biological targets. This compound could serve as a precursor or an intermediate in synthesizing potential therapeutic agents .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis and mass spectrometry. Its distinct chemical structure allows it to be a useful marker or internal standard for calibrating instruments and validating analytical methods .
Material Science
The compound’s molecular structure, which includes both electron-donating and electron-withdrawing groups, makes it a candidate for creating advanced materials. It could be used in the synthesis of polymers or coatings with specific electronic properties, potentially useful in electronics or as sensors .
Environmental Science
Research in environmental science could utilize N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine to study its degradation products and their environmental impact. Understanding its breakdown could help assess the risks associated with its use and inform the development of safer alternatives .
Biological Research
This compound may be used in biological research to study its interaction with various enzymes and receptors. Its structure allows it to bind to multiple targets, making it a valuable tool for understanding biological pathways and designing new experiments .
Safety and Hazards
The compound has a signal word of “Warning”. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-14(2)11-7-9-15(10-8-11)12-3-5-13(6-4-12)16(17)18/h3-6,11H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTNQAZYWLBDEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454732 | |
Record name | N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
211247-60-8 | |
Record name | N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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